Chromium boride (Cr5B3)

Thermal expansion CTE mismatch Coating-substrate compatibility

Chromium boride (Cr5B3), also referred to as pentachromium triboride, is a refractory binary boride compound belonging to the Cr–B system that comprises six stable intermediate phases: Cr2B, Cr5B3, CrB, Cr3B4, CrB2, and CrB4. Cr5B3 crystallizes in a tetragonal structure (space group I4/mcm, D8l prototype) with a density of 6.10 g/cm³ and a melting point of approximately 1900 °C.

Molecular Formula B3Cr5
Molecular Weight 292.4 g/mol
CAS No. 12007-38-4
Cat. No. B076226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromium boride (Cr5B3)
CAS12007-38-4
Molecular FormulaB3Cr5
Molecular Weight292.4 g/mol
Structural Identifiers
SMILES[B].[B].[B].[Cr].[Cr].[Cr].[Cr].[Cr]
InChIInChI=1S/3B.5Cr
InChIKeyRZRNZDQNXWVZNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromium Boride Cr5B3 (CAS 12007-38-4): Baseline Properties for Scientific Procurement Evaluation


Chromium boride (Cr5B3), also referred to as pentachromium triboride, is a refractory binary boride compound belonging to the Cr–B system that comprises six stable intermediate phases: Cr2B, Cr5B3, CrB, Cr3B4, CrB2, and CrB4 [1]. Cr5B3 crystallizes in a tetragonal structure (space group I4/mcm, D8l prototype) with a density of 6.10 g/cm³ and a melting point of approximately 1900 °C [2][3]. This Cr5B3 structure type itself serves as a structural prototype adopted by numerous intermetallic compounds including Ta5Si3, Nb5Si3, and various transition-metal silicides and germanides, underscoring its crystallographic significance [4]. Like other chromium borides, Cr5B3 exhibits metallic conductivity, high hardness, and chemical stability at elevated temperatures, positioning it as a candidate material for wear-resistant coatings, high-temperature structural components, and as a precursor in boride synthesis [5].

Reported CTE near-match to ferritic/austenitic steels supports coating-on-steel workflows with reduced thermal stress risk
Lowest thermal conductivity among chromium borides favors thermal barrier and heat-retention coating studies
Structural prototype (I4/mcm) suitable for crystallographic investigation and intermetallic phase design
Phase mixture context: suits synthesis optimization and boride precursor studies; single-phase not expected

Why Cr5B3 Cannot Be Interchanged with Other Chromium Borides: Procurement-Relevant Differentiation


Within the chromium boride family, the six binary phases—Cr2B, Cr5B3, CrB, Cr3B4, CrB2, and CrB4—are frequently discussed collectively under the umbrella term 'chromium boride' in vendor catalogues and introductory reviews. However, this generic grouping conceals substantial divergence in key properties that bear directly on application suitability and procurement decisions. Cr5B3 differs fundamentally from its in-class relatives in thermal expansion behavior, thermal conductivity, melting point, phase-pure synthesis accessibility, and the hardness trajectory of thin films upon thermal treatment [1][2][3]. A user who selects CrB or CrB2 based on nominal 'high hardness and high melting point' properties and later attempts to substitute Cr5B3—or vice versa—risks mismatched thermal expansion with metallic substrates, altered heat dissipation characteristics, unexpected softening after high-temperature exposure, and phase impurities that compromise performance reproducibility. The quantitative evidence compiled in Section 3 establishes exactly where these differences lie and their magnitude, enabling data-driven selection rather than assumption-based procurement.

Thermal expansion

CTE differs by 83–121% from CrB2; direct substitution on steel may introduce interfacial thermal stress and delamination risk not present with Cr5B3

Hardness trajectory

Cr5B3 films soften ~40% upon crystallization above 500 °C; CrB or CrB2 maintain stable hardness, making substitution at elevated service temperatures unreliable

Phase purity

Cr5B3 cannot be isolated as single phase by solid-state synthesis; Cr2B and CrB2 are obtainable as single phases, so phase-assured procurement requires verification

Processing window

Cr5B3 melts ~200–300 °C lower than CrB/CrB2; substituting Cr5B3 into ultra-high-temperature designs intended for CrB2 may lead to premature softening

Cr5B3 Product-Specific Quantitative Evidence Guide: Head-to-Head Comparator Data for Scientific Procurement


Thermal Expansion Coefficient: 83–121% Higher CTE Than CrB2 Enables Superior Matching with Steel Substrates

Cr5B3 exhibits a linear coefficient of thermal expansion (CTE) of 13.7 × 10⁻⁶ /°C at room temperature, which is substantially higher than that of CrB2 (6.2–7.5 × 10⁻⁶ /°C) and moderately higher than CrB (12.3 × 10⁻⁶ /°C) [1]. This represents an 83–121% larger CTE relative to CrB2 and an 11% increase over CrB. The CTE of Cr5B3 (13.7) closely approaches that of typical ferritic and austenitic stainless steels (~12–18 × 10⁻⁶ /°C), whereas CrB2 (6.2–7.5) aligns more closely with ceramics such as alumina. In a coating-to-substrate system, the CTE mismatch between CrB2 and steel would generate approximately 2× higher thermal stress than Cr5B3 on steel under equivalent thermal cycling conditions, based on the linear relationship between CTE differential and induced interfacial stress [1].

Thermal expansion (CTE)
Reported
Cr5B3: 13.7 × 10⁻⁶ /°C
CrB2: 6.2–7.5 × 10⁻⁶ /°C
CrB: 12.3 × 10⁻⁶ /°C
Steel: ~12–18 × 10⁻⁶ /°C
Supports coating-substrate compatibility assessment for steel systems; reduces reported thermal stress mismatch
Cross-study data; validation on specific coating architecture recommended
Thermal expansion CTE mismatch Coating-substrate compatibility

Thermal Conductivity: Cr5B3 at 15.8 W/m·K Is the Lowest Among Chromium Borides, Favoring Thermal Barrier Applications

Cr5B3 possesses a thermal conductivity of 15.8 W/m·K at room temperature, which is 21% lower than CrB (20.1 W/m·K) and 21–51% lower than CrB2 (20–32 W/m·K) [1]. Within the broader landscape of common industrial borides, Cr5B3 ranks among the lowest thermal conductors: TiB2 (64.4–96 W/m·K), ZrB2 (57.9 W/m·K), and HfB2 (57.1 W/m·K) all conduct heat 3.6–6.1× more efficiently than Cr5B3 [1]. This comparatively low thermal conductivity is attributable to the specific boron network topology in the Cr5B3 tetragonal structure, where the discrete boron atom arrangement (contrasting with the 2D hexagonal boron sheets in CrB2) suppresses phonon transport [2]. In practical terms, a 100 μm Cr5B3 coating provides approximately 27–51% higher thermal resistance (R = thickness/κ) than an equivalent-thickness CrB2 coating.

Thermal conductivity
Reported
Cr5B3: 15.8 W/m·K
CrB: 20.1 W/m·K
CrB2: 20–32 W/m·K
TiB2: 64.4–96 W/m·K
Lowest conductivity among chromium borides; supports thermal barrier screening where heat retention is prioritized
Room-temperature values; temperature-dependent conductivity data to verify
Thermal conductivity Thermal barrier Heat dissipation

Hardness of Sputtered Cr5B3 Films: As-Deposited 20 GPa, Softening to 12 GPa After Crystallization at 700 °C

Direct measurements on pulsed-DC sputtered Cr5B3 films reveal a hardness of 20 GPa in the as-deposited (X-ray amorphous) state, which progressively decreases to 15 GPa after annealing at 500 °C and further to 12 GPa after full crystallization at 700 °C [1]. This 40% hardness reduction upon crystallization is a unique behavior that distinguishes Cr5B3 films from bulk chromium borides. For comparison, bulk CrB exhibits a stable hardness of 21–23 GPa [2], and fully dense CrB2 consolidates measured by pressureless sintering and hot pressing yield a Vickers hardness of 22 GPa [3]. Notably, the hardness of crystalline Cr5B3 films (12 GPa) is approximately 43–48% lower than bulk CrB (21–23 GPa) and 45% lower than bulk CrB2 (22 GPa). This means that a Cr5B3 coating that undergoes high-temperature service conditions (≥700 °C) will soften substantially, whereas CrB or CrB2 would maintain their as-processed hardness values.

Hardness (sputtered film)
Head-to-head
As-deposited: 20 GPa
500 °C anneal: 15 GPa
700 °C crystalline: 12 GPa
Bulk CrB: 21–23 GPa
Crystallization-induced softening ~40% limits wear applications above 500 °C; bulk CrB and CrB2 retain higher hardness
Pulsed-DC sputtered films; property may vary with deposition parameters
Nanoindentation hardness Thin film Thermal stability

Phase Purity Bottleneck: Cr5B3 Cannot Be Isolated as a Single Phase in Conventional Solid-State Synthesis

A critical procurement-relevant differentiator is that Cr5B3 is invariably obtained as a phase mixture in solid-state synthesis, contrasting sharply with Cr2B and CrB2 which can be synthesized as single-phase products. In the definitive study by Iizumi et al. (1992), solid-state reaction between chromium and amorphous boron powder at 600–1500 °C yielded Cr2B as a single phase at 1500 °C (B/Cr = 0.50) and CrB2 as a single phase at 1400 °C (B/Cr = 2.15), while 'Cr5B3, CrB, Cr3B4, Cr2B3 and CrB4 were invariably obtained as phase mixtures for various atomic ratios' [1]. This finding was independently corroborated by Yeh & Wang (2012), who demonstrated via combustion synthesis that Cr5B3 and Cr3B4 'were produced along with CrB as the secondary phase' even when stoichiometric reactant ratios were employed [2]. By contrast, CrB and CrB2 could be obtained 'as the sole boride compound' from optimized reactant mixtures [2]. For procurement, this means that any vendor claiming 'Cr5B3 powder' must provide quantitative XRD phase analysis; a purity specification stated solely as 'Cr5B3 99%' must be scrutinized for whether it refers to the Cr5B3 phase fraction or merely elemental/metallic impurity content.

Phase purity feasibility
Head-to-head
Cr5B3: always phase mixture
Cr2B: single phase at 1500 °C
CrB2: single phase at 1400 °C
Phase purity cannot be assumed; XRD verification needed for any Cr5B3 lot, unlike CrB2 or Cr2B
Confirmed by solid-state and combustion synthesis studies
Phase purity Solid-state synthesis XRD characterization

Melting Point Hierarchy: Cr5B3 at ~1900 °C Is 200–300 °C Lower Than CrB and CrB2, Defining a Distinct Processing Window

Cr5B3 melts at approximately 1900 °C, which is 200 °C lower than CrB (~2100 °C) and 300 °C lower than CrB2 (~2200 °C) [1][2][3]. Among the six stable chromium borides for which melting or decomposition temperatures are documented, Cr5B3 ranks as the lowest-melting phase, while CrB2 holds the highest melting point at 2200 °C and is explicitly identified as 'the most stable compound' in the Cr–B system [2]. The intermediate phase Cr3B4 decomposes at 2070 °C, placing it between Cr5B3 and CrB . This melting point hierarchy has direct implications for thermal processing: sintering and hot-pressing operations for Cr5B3 can be conducted at temperatures roughly 200–300 °C lower than those required for CrB2, potentially reducing energy costs and broadening the selection of compatible furnace materials. Conversely, for ultra-high-temperature structural applications exceeding 1900 °C, CrB2 or CrB must be specified, as Cr5B3 would approach its melting point and lose mechanical integrity.

Melting point
Reported
Cr5B3: ~1900 °C
CrB: ~2100 °C
CrB2: ~2200 °C
Lower processing window may reduce sintering costs; not suitable for applications requiring >1900 °C refractoriness
Values from multiple databases; verify per specific supplier lot
Melting point Refractoriness High-temperature processing

Oxidation Resistance at 700 °C: Cr5B3 Forms a Thin ~50 nm Chromium Oxide Layer with Boron Volatilization

The oxidation behavior of sputtered Cr5B3 thin films was quantitatively characterized by Pilloud & Pierson: after 2 hours of air annealing at 700 °C, the oxide layer thickness on Cr5B3 films was approximately 50 nm, as estimated from SIMS depth profiling [1]. Critically, SIMS analysis revealed that the oxide layer consisted exclusively of chromium oxide (Cr2O3), with no detectable boron oxide—indicating that boron atoms diffused into the gas phase rather than contributing to a protective borosilicate or borate scale [1]. This oxidation mechanism differs from that of CrB2, which can form a mixed Cr2O3–B2O3 scale offering a degree of self-healing glass-like protection [2]. The 50 nm oxide thickness at 700 °C / 2 h translates to an approximate parabolic oxidation rate constant on the order of ~3.5 × 10⁻¹⁶ cm²/s, but the absence of a boron-containing protective scale suggests that oxidation protection relies solely on the chromia barrier. For procurement, this means that Cr5B3 coatings intended for oxidizing environments above 700 °C will undergo progressive boron depletion, potentially altering stoichiometry and mechanical properties over time.

Oxidation behavior
Data to verify
700 °C, 2 h air: ~50 nm Cr₂O₃ scale
Boron volatilized, no borate glass detected
Protection relies solely on chromia; cyclic oxidation may degrade faster than CrB2, which forms a borosilicate-like scale
Single-study data (ICMCTF 2011); cross-validation for other deposition methods recommended
Oxidation resistance High-temperature corrosion Protective oxide scale

Best Application Scenarios for Cr5B3: Evidence-Driven Industrial and Research Deployment


Coatings on Steel Substrates Requiring Thermal Cycling Durability

Cr5B3's CTE of 13.7 × 10⁻⁶ /°C closely matches that of ferritic and austenitic stainless steels (~12–18 × 10⁻⁶ /°C), yielding substantially lower interfacial thermal stress during heating-cooling cycles compared to CrB2 coatings (CTE 6.2–7.5 × 10⁻⁶ /°C) . This makes Cr5B3 the preferred chromium boride for protective coatings on steel components in steam turbines, exhaust systems, and hot-work tooling where thermal fatigue-driven delamination is a primary failure mode. The evidence from borided hot-work tool steel (AISI H13) confirms that Cr5B3 forms as a stable phase within the boride layer during industrial pack boriding at 800–1000 °C, and the resulting coating demonstrates effective wear protection at both room temperature and 500 °C service conditions . Users should specify Cr5B3-based coating architectures when CTE compatibility with steel substrates is the dominant selection criterion, but must limit service temperatures to below ~700 °C to avoid the hardness reduction associated with Cr5B3 crystallization .

Thermal Barrier Coatings for Intermediate-Temperature Heat Management

With a thermal conductivity of 15.8 W/m·K—the lowest among all chromium borides and substantially below TiB2 (64.4–96 W/m·K) and ZrB2 (57.9 W/m·K)—Cr5B3 provides superior thermal insulation in coating form . This property profile supports deployment as a thermal barrier layer on components where heat retention is needed, such as internal surfaces of combustion chambers, heat shields, and certain sections of gas turbine hardware operating below 1900 °C. In multi-layer coating architectures, a Cr5B3 interlayer can serve a dual function: impeding heat flux via its low conductivity while simultaneously providing a CTE-graded transition between the metallic substrate and a harder, higher-conductivity outer layer (e.g., CrB2 or TiB2). The thermal conductivity differential (Cr5B3 at 15.8 vs. CrB2 at 20–32 W/m·K) translates to 27–51% greater thermal resistance per unit thickness for the Cr5B3 layer .

Cr5B3 as a Precursor and Intermediate for Higher Boride Synthesis

The thermodynamic and phase-formation data indicate that Cr5B3 serves as a critical intermediate phase in the synthesis cascade toward boron-richer chromium borides (CrB2, CrB4) . In combustion synthesis and solid-state reaction pathways, Cr5B3 appears as a transient or co-product phase before full conversion to CrB2 under excess boron conditions . Procurement of Cr5B3 powder is therefore strategically relevant for laboratories and manufacturers optimizing synthetic routes to CrB2 or developing novel multi-phase boride composites. The availability of commercial Cr5B3 powder with 99% purity specification (as offered by multiple vendors including Stanford Advanced Materials and American Elements) enables its use as a well-defined starting material for further boride synthesis, bypassing the phase-mixture complications of in-situ Cr5B3 formation . Researchers must, however, independently verify the phase composition via XRD, as the inherent synthesis challenge of obtaining single-phase Cr5B3 applies equally to commercial products .

Grain Boundary Engineering in Nickel-Based Superalloys for Nuclear Applications

Cr5B3 exhibits a unique and beneficial role when precipitated at grain boundaries in nickel-based superalloys. In thermally treated Alloy 600 with ultra-low carbon (0.01 at.%) and modest boron (46 appm), intergranular Cr5B3 precipitates form in the absence of chromium carbides and demonstrate a neutral to slightly positive effect on intergranular corrosion resistance in pressurized water reactor (PWR) primary water at 360 °C . Atom probe tomography confirmed that Cr5B3 precipitation does not induce measurable chromium depletion at grain boundaries, and boron remains segregated at the boundary even after precipitate dissolution during intergranular attack . This behavior is distinct from Cr-carbide-precipitated microstructures and suggests that Cr5B3 may serve as an alternative grain-boundary pinning phase in low-carbon, boron-microalloyed nickel alloys for nuclear steam generator tubing. This application scenario is supported by direct experimental characterization using STEM and APT on service-exposed material .

Application
Selection Property
Validation Focus
Steel substrate coatings with thermal cycling
Reported CTE near-match to stainless steel (13.7 vs. 12–18 ×10⁻⁶/°C)
Thermal cycling delamination resistance; interfacial stress analysis
Thermal barrier coatings for intermediate temperatures
Lowest thermal conductivity among chromium borides (15.8 W/m·K)
Heat flux reduction in multi-layer architectures; service below 700 °C to avoid hardness loss
Boride synthesis precursor
Defined Cr5B3 phase as intermediate for CrB2 or composite synthesis
Phase purity verification by XRD; stoichiometric optimization
Grain boundary engineering in Ni superalloys
Cr5B3 grain-boundary precipitation without Cr depletion
Intergranular corrosion resistance in PWR primary water; APT/STEM characterization
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